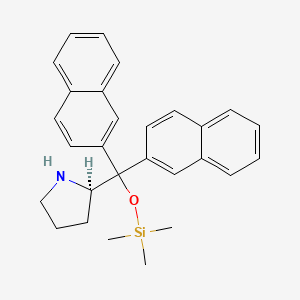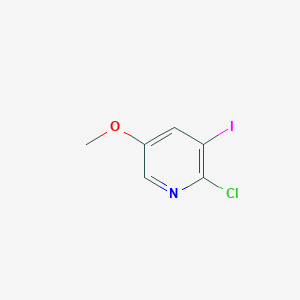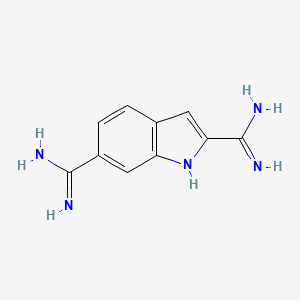
2,6-Diamidino-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-diamidino-indole involves the reaction of 2-phenylindole with cyanamide under acidic conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-Diamidino-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include methanesulfonic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution. Major products formed from these reactions include various substituted indole derivatives .
Scientific Research Applications
2,6-Diamidino-indole has numerous scientific research applications:
Chemistry: Used as a fluorescent probe for detecting DNA and RNA.
Biology: Employed in cell staining techniques to visualize nuclei and chromosomal DNA.
Medicine: Utilized in diagnostic procedures to detect mycoplasmal infections and assess apoptosis.
Industry: Applied in flow cytometry for measuring nuclear content and sorting chromosomes
Mechanism of Action
The compound exerts its effects by binding strongly to adenine-thymine-rich regions in DNA. This binding occurs in the minor groove of the DNA helix, leading to a significant increase in fluorescence. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid binding and fluorescence emission .
Comparison with Similar Compounds
2,6-Diamidino-indole is unique due to its strong binding affinity to adenine-thymine-rich regions and its high fluorescence emission. Similar compounds include:
Hoechst 33342: Another DNA stain that is cell-permeable and used for live-cell imaging.
Propidium iodide: A DNA stain that is not cell-permeable and used for staining dead cells.
Ethidium bromide: A nucleic acid stain used in gel electrophoresis but less specific to adenine-thymine-rich regions
These compounds differ in their cell permeability, binding specificity, and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
73819-63-3 |
|---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
1H-indole-2,6-dicarboximidamide |
InChI |
InChI=1S/C10H11N5/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6/h1-4,15H,(H3,11,12)(H3,13,14) |
InChI Key |
SFMGKSXWKHFCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


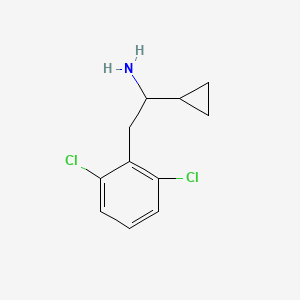
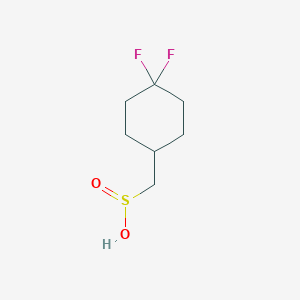
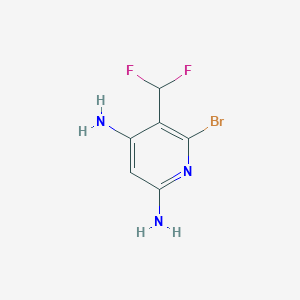
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
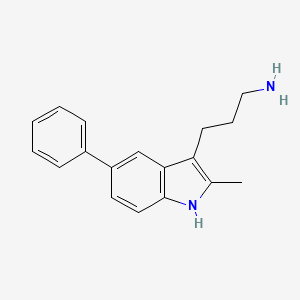
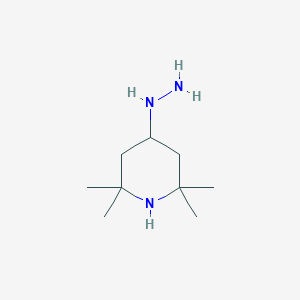
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)

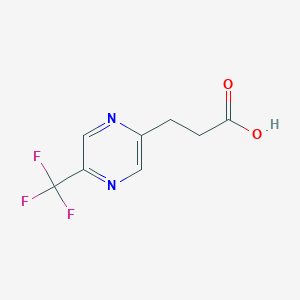
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
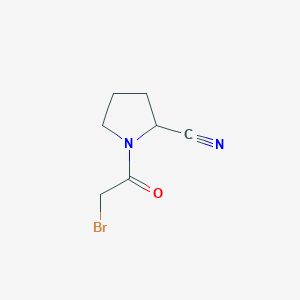
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
